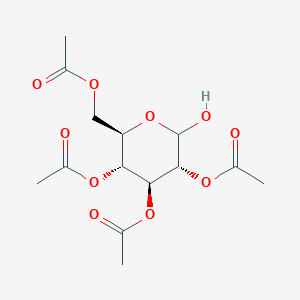

2,3,4,6-Tetra-O-acetyl-D-glucopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RQICVUQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose from Glucose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose, a pivotal intermediate in the development of carbohydrate-based therapeutics and other glycosylated compounds. The process involves a two-step reaction sequence commencing with the peracetylation of D-glucose to yield an intermediate, D-glucose pentaacetate, followed by the selective deacetylation at the anomeric position to afford the desired product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Experimental Protocols

The synthesis is typically performed in two distinct stages: the formation of D-glucose pentaacetate and its subsequent selective deacetylation.

Step 1: Synthesis of β-D-Glucose Pentaacetate

This procedure details the complete acetylation of D-glucose using acetic anhydride (B1165640) and sodium acetate (B1210297) as a catalyst.

Materials:

-

D-glucose

-

Acetic anhydride

-

Sodium acetate

-

Water

-

3% Sodium hydroxide (B78521) solution

Procedure:

-

A mixture of D-glucose (30.0 g, 0.167 mol), acetic anhydride (100 ml, 1.06 mol), sodium acetate (5.0 g, 0.0609 mol), and toluene (250 ml) is refluxed with stirring for 3 hours.[1]

-

After the reaction is complete, 100 ml of water is added to the reaction mixture to decompose any unreacted acetic anhydride.

-

The mixture is then stirred and neutralized with a 3% sodium hydroxide solution.

-

The organic layer is separated and concentrated to half its volume.

-

The precipitated crystals of β-D-glucose pentaacetate are collected by filtration.[1]

-

The crude product can be further purified by recrystallization from ethanol to yield pure pentaacetyl-β-D-glucopyranose.[1]

Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose

This protocol describes the selective removal of the anomeric acetyl group from β-D-glucose pentaacetate using aluminum chloride as a Lewis acid catalyst.

Materials:

-

β-D-Glucose pentaacetate

-

Anhydrous Aluminum chloride (AlCl₃)

-

Diethyl ether (Et₂O)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (EtOAc)

Procedure:

-

To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (176.6 mg), diethyl ether (5 mL), and anhydrous aluminum chloride (60.3 mg, 1.0 equivalent).[2]

-

Seal the reaction vessel and place it in an oven at 110 °C for 4.5 hours.[2]

-

After cooling, the ether solution is directly loaded onto a silica gel column.[2]

-

The column is eluted with a mixture of hexane and ethyl acetate (3:1) to separate the product.[2]

-

The fractions containing the desired product are collected and the solvent is evaporated to afford 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of β-D-glucose pentaacetate and its conversion to 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose.

Table 1: Synthesis of β-D-Glucose Pentaacetate

| Parameter | Value | Reference |

| Reactants | ||

| D-glucose | 30.0 g (0.167 mol) | [1] |

| Acetic anhydride | 100 ml (1.06 mol) | [1] |

| Sodium acetate | 5.0 g (0.0609 mol) | [1] |

| Toluene | 250 ml | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Time | 3 hours | [1] |

| Product Yield | ||

| Crude Yield | 95% | [3] |

| Yield of pure product | 77% | [1] |

Table 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose

| Parameter | Value | Reference |

| Reactants | ||

| β-D-Glucose pentaacetate | 176.6 mg | [2] |

| Aluminum chloride (AlCl₃) | 60.3 mg (1.0 equiv.) | [2] |

| Diethyl ether (Et₂O) | 5 mL | [2] |

| Reaction Conditions | ||

| Temperature | 110 °C | [2] |

| Time | 4.5 hours | [2] |

| Purification | ||

| Column Chromatography Eluent | Hexane:Ethyl Acetate (3:1) | [2] |

| Product Yield | ||

| Yield | 63.4% | [2] |

Visualizations

The following diagrams illustrate the chemical pathway and the overall experimental workflow for the synthesis.

References

A Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Properties and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a fully protected derivative of D-glucose, a fundamental monosaccharide in biological systems. The acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 significantly alters the physicochemical properties of the parent molecule, rendering it a versatile intermediate in organic synthesis, particularly in carbohydrate chemistry and the development of carbohydrate-based therapeutics.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The introduction of acetyl groups increases the lipophilicity and stability of the glucose molecule, making it more soluble in organic solvents and amenable to a wider range of chemical transformations.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physical Properties of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₁₀ | [1] |

| Molecular Weight | 348.30 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 126-128 °C | [1] |

| Boiling Point | ~425 °C at 760 mmHg | [1] |

| Density | ~1.33 g/cm³ | [1] |

| Refractive Index | 1.491 | [1] |

| Specific Optical Rotation ([α]D) | +5° (c=1, CHCl₃) |

Table 2: Solubility Profile of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose

| Solvent | Solubility | Reference |

| Water | Limited/Insoluble | [1] |

| Chloroform | Soluble | [2] |

| Methanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | 78 mg/mL | |

| Ethyl Acetate (B1210297) | Soluble | |

| Pyridine | Soluble |

Stereochemistry and Conformation

This compound exists as a pyranose ring, predominantly in the stable ⁴C₁ chair conformation.[1] The stereochemistry at the anomeric carbon (C-1) is crucial and can exist in either the α or β configuration. The β-anomer is characterized by the equatorial orientation of the substituent at C-1.[1] The coupling constant between the anomeric proton (H-1) and H-2 in the ¹H NMR spectrum is a key indicator of the anomeric configuration, with a typical value of 7-8 Hz for β-D-glucose derivatives.[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the acetyl protecting groups and the reactivity of the anomeric center.

-

Protecting Group Chemistry: The acetyl groups serve as effective protecting groups for the hydroxyl functions, preventing their participation in unwanted side reactions.[1] This allows for selective modification at the anomeric position. These groups are stable under a variety of reaction conditions but can be readily removed (deacetylated) under basic or acidic conditions to liberate the free hydroxyl groups.

-

Glycosylation Reactions: The anomeric position is the most reactive site. The hydroxyl group at C-1 (in the hemiacetal form) or a suitable leaving group introduced at this position can participate in glycosylation reactions to form glycosidic bonds. This makes it a valuable glycosyl donor for the synthesis of oligosaccharides, glycoconjugates, and glycosides.[1]

-

Anomeric Effect: The stereochemical outcome of reactions at the anomeric center is influenced by the anomeric effect, which favors the formation of an axial glycosidic bond (α-anomer) in many cases.

Experimental Protocols

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose via Deacetylation

This protocol describes the preparation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose from β-D-glucose pentaacetate.

Methodology:

-

Reaction Setup: To a solution of β-D-glucose pentaacetate in anhydrous diethyl ether (Et₂O), add a Lewis acid such as aluminum chloride (AlCl₃).

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated to facilitate the reaction.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.[3]

Caption: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose.

Synthesis of Propargyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside

This protocol details the synthesis of a glycoside using 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose as the starting material.[4]

Methodology:

-

Reactants: 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl alcohol.[4]

-

Catalyst: Boron trifluoride etherate (BF₃·OEt₂).[4]

-

Solvent: An appropriate anhydrous organic solvent.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

-

Purification: The product is purified using standard chromatographic techniques.

Caption: Synthesis of a propargyl glucopyranoside derivative.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts and coupling constants of the ring protons are characteristic of the pyranose structure and its stereochemistry. The anomeric proton signal is particularly diagnostic.

-

¹³C NMR: Shows the signals for each carbon atom in the molecule, confirming the carbon skeleton and the presence of the acetyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present, notably the strong carbonyl (C=O) stretching vibration of the acetate esters and the C-O stretching vibrations.

Applications in Research and Development

This compound is a crucial building block in several areas of chemical and pharmaceutical research:

-

Carbohydrate Chemistry: It serves as a versatile starting material for the synthesis of complex carbohydrates and glycoconjugates.[1]

-

Drug Discovery: As a protected glucose derivative, it is used in the synthesis of carbohydrate-based drugs and drug delivery systems.[1]

-

Biochemical Research: It is employed in metabolic studies and as a tool to investigate carbohydrate-protein interactions.[1]

Conclusion

This compound is a chemically stable and versatile derivative of D-glucose with well-defined physicochemical properties. Its utility as a protected monosaccharide makes it an indispensable tool in organic synthesis and the development of new therapeutic agents. This guide provides a foundational understanding of its properties and common experimental procedures, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Structure and Stereochemistry of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in its application.

Chemical Structure and Identification

This compound is a partially protected derivative of D-glucose, a fundamental carbohydrate in numerous biological processes. In this molecule, the hydroxyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring are acetylated, leaving the anomeric hydroxyl group at position 1 free. This selective protection makes it a valuable intermediate in carbohydrate synthesis.[1]

The compound exists as two anomers, alpha (α) and beta (β), which differ in the stereochemical configuration at the anomeric carbon (C-1). The pyranose ring typically adopts a stable chair conformation.

Key Identifiers:

| Identifier | α-Anomer | β-Anomer |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] acetate | [(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] acetate |

| CAS Number | 4292-12-0[2] | 3947-62-4[1] |

| Molecular Formula | C₁₄H₂₀O₁₀[1][2] | C₁₄H₂₀O₁₀[1] |

| Molecular Weight | 348.30 g/mol [1] | 348.30 g/mol [1] |

Structural Diagrams (Graphviz):

References

The Anomeric Effect in 2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the anomeric effect in 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. This stereoelectronic phenomenon is of fundamental importance in carbohydrate chemistry, influencing the conformational stability, reactivity, and biological recognition of glycosidic bonds. A thorough understanding of the anomeric effect is critical for the rational design of carbohydrate-based therapeutics, glycoconjugates, and other advanced materials.

Introduction to the Anomeric Effect

The anomeric effect describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, a configuration that is sterically more hindered than the equatorial position. This counterintuitive preference is a result of a stabilizing stereoelectronic interaction between a lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding (σ*) orbital of the C1-substituent bond.

In the context of this compound, the anomeric effect manifests as a notable stabilization of the α-anomer, where the C1-hydroxyl group (or a derivative thereof) is in the axial position, relative to the β-anomer, which possesses an equatorial C1-substituent.

Stereoelectronic Origins and Conformational Consequences

The primary origin of the anomeric effect is hyperconjugation: the delocalization of electron density from the p-type lone pair of the ring oxygen into the low-lying σ* orbital of the anti-periplanar C1-O1 bond. This interaction is maximized when the lone pair orbital and the C1-O1 bond are oriented at 180° to each other, a condition met in the chair conformation of the α-anomer. This n → σ* interaction effectively shortens the endocyclic C1-O5 bond and lengthens the exocyclic C1-O1 bond.

A secondary contribution to the anomeric effect arises from dipole-dipole interactions. In the β-anomer, the dipoles of the ring oxygen and the equatorial C1-substituent are aligned, leading to a destabilizing repulsion. In the α-anomer, these dipoles are opposed, resulting in a more favorable electrostatic arrangement.

The interplay of these stereoelectronic forces dictates the conformational equilibrium between the α and β anomers in solution.

Quantitative Analysis of the Anomeric Effect

The magnitude and consequences of the anomeric effect in this compound can be quantified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

NMR Spectroscopic Data

¹H-NMR spectroscopy is a powerful tool for elucidating the conformation of pyranose rings. The vicinal coupling constant between the anomeric proton (H1) and the proton on the adjacent carbon (H2), denoted as ³J(H1,H2), is particularly informative. According to the Karplus equation, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons.

-

α-Anomer (axial OAc): The axial H1 and equatorial H2 protons exhibit a gauche relationship, resulting in a small coupling constant.

-

β-Anomer (equatorial OAc): The axial H1 and axial H2 protons have an anti-periplanar relationship, leading to a large coupling constant.

| Anomer | C1-OAc Orientation | H1-H2 Dihedral Angle (approx.) | ³J(H1,H2) Coupling Constant (Hz) |

| α | Axial | ~60° | 4.0 - 4.1[1] |

| β | Equatorial | ~180° | 7.0 - 8.0[1] |

Thermodynamic Data

Computational studies using density functional theory (DFT) have been employed to calculate the relative Gibbs free energies of the α and β anomers, providing a quantitative measure of their relative stability.

| Anomer | Solvent | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Anomeric Ratio (α:β) |

| α | Gas Phase | 0 (Reference) | - |

| β | Gas Phase | +2.23 | 35:1 |

| α | DMSO | 0 (Reference) | - |

| β | DMSO | +2.48 | - |

Data from computational studies. A positive ΔG for the β-anomer indicates it is less stable than the α-anomer.[1]

The significant energy difference in the gas phase predicts a strong preference for the α-anomer at equilibrium.[1]

X-ray Crystallographic Data

| Parameter | β-Anomer | α-Anomer Derivative* |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| C1-O1 Bond Length (Å) | - | - |

| C1-O5 Bond Length (Å) | - | - |

| O5-C1-O1 Bond Angle (°) | - | - |

| Pyranose Ring Conformation | ⁴C₁ (Chair) | ⁴C₁ (Chair) |

*Data for 3,4-Dicyanophenyl 2,3,4,6-tetra-O-acetyl-α-d-glucopyranoside.[2] Data for the β-anomer of this compound.[3] (Specific bond lengths and angles were not provided in the abstract).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the anomeric ratio and confirm the conformational preference of the α and β anomers of this compound in solution.

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for the anomeric proton signals.

-

Carefully phase and baseline correct the spectrum.

Data Analysis:

-

Identify the signals corresponding to the anomeric protons (H1) of the α and β anomers. These are typically found in the region of δ 4.5-6.5 ppm.[4]

-

Integrate the well-resolved signals for the anomeric protons to determine the relative ratio of the α and β anomers in the equilibrium mixture.

-

Measure the ³J(H1,H2) coupling constant for each anomer by analyzing the splitting pattern of the H1 signal (typically a doublet). This will confirm the axial (α-anomer) or equatorial (β-anomer) orientation of the C1-substituent.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the conformation of the pyranose ring, of the α and β anomers of this compound in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of each anomer suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Data is collected over a range of angles by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

-

-

Data Analysis:

-

Analyze the final refined structure to determine precise bond lengths, bond angles, and torsional angles.

-

Confirm the chair conformation (e.g., ⁴C₁) of the pyranose ring.

-

Analyze intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the crystal packing.

-

Visualizing the Anomeric Effect

The logical relationships governing the anomeric effect can be visualized using diagrams.

Conclusion

The anomeric effect exerts a profound influence on the structure and stability of this compound, favoring the α-anomer with an axial C1-substituent. This preference, driven by stereoelectronic interactions, can be rigorously characterized and quantified through a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry. For professionals in drug development and carbohydrate science, a comprehensive understanding of the anomeric effect is indispensable for the design and synthesis of new molecular entities with tailored properties and biological activities.

References

- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]

- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

Solubility of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose, a crucial intermediate in organic synthesis, carbohydrate chemistry, and drug development. Due to the acetylation of its hydroxyl groups, this compound exhibits significantly different solubility characteristics compared to its parent molecule, D-glucose. The increased lipophilicity makes it more soluble in a range of organic solvents, a property vital for its application in non-aqueous reaction media and for purification processes like recrystallization and column chromatography.[1]

While extensive qualitative data confirms its solubility in several common organic solvents, a thorough literature review reveals a notable absence of specific quantitative solubility data (e.g., in g/100 g solvent or mole fraction at various temperatures). This guide, therefore, summarizes the available qualitative information and provides a detailed experimental protocol for determining the thermodynamic solubility of this compound to empower researchers to generate this critical data in their own laboratories.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents. This information is compiled from various sources and provides a general guideline for solvent selection.

| Organic Solvent | Qualitative Solubility | Notes |

| Chloroform (CHCl₃) | Soluble / Easily Soluble | Consistently reported as a good solvent for this compound.[2] |

| Dichloromethane (CH₂Cl₂) | Soluble | Mentioned as a solvent in reaction setups. A similar compound, Benzyl 2,3,4,6-Tetra-O-acetyl-ß-D-Glucopyranoside, is also soluble in dichloromethane. |

| Ethyl Acetate (B1210297) (EtOAc) | Soluble | Used for dissolving the compound before precipitation and for extractions and chromatography.[1] A related acetylated glucopyranoside is also soluble in ethyl acetate. |

| Acetone | Soluble | Utilized as a solvent during synthesis processes. |

| Methanol (MeOH) | Soluble (especially when hot) | The compound is reported to be soluble in boiling methanol, a property often used for crystallization.[2] |

| Toluene | Likely Soluble | Suggested as a potential solvent for crystallization of similar compounds. |

| Hexane | Sparingly Soluble / Insoluble | Used as an anti-solvent to induce precipitation from an ethyl acetate solution, indicating low solubility. |

| Water | Limited Solubility / Insoluble | The acetyl groups significantly reduce its solubility in water compared to unmodified glucose.[1][2] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a crystalline organic compound. This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (crystalline solid, high purity)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer)

Step-by-Step Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid should be clearly visible at the bottom of the vial throughout the experiment.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV, GC).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in desired units, such as g/100 g solvent, mg/mL, or mole fraction.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A general experimental workflow for determining the thermodynamic solubility of a solid compound in an organic solvent using the shake-flask method.

Logical Relationship of Solubility

Caption: The relationship between the chemical modification (acetylation) of D-glucose, its resulting physicochemical properties, and its practical applications in a laboratory setting.

References

2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Carbohydrate Building Block: 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.

This guide provides a detailed overview of this compound, a pivotal carbohydrate building block in organic synthesis and drug discovery. Its strategic use as a precursor for glycosylation reactions and in the synthesis of complex bioactive molecules, including novel therapeutics, is highlighted. This document serves as a technical resource, offering detailed experimental protocols, comprehensive data, and visual representations of key chemical pathways and workflows.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. Its physical and spectroscopic properties are crucial for its identification and application in synthesis. The anomeric position (C-1) can exist in either an alpha (α) or beta (β) configuration, leading to two diastereomers with distinct properties.

| Property | α-anomer | β-anomer | Reference |

| Molecular Formula | C₁₄H₂₀O₁₀ | C₁₄H₂₀O₁₀ | |

| Molecular Weight | 348.30 g/mol | 348.30 g/mol | [1] |

| Melting Point | 110-111 °C | 130-132 °C | [2][3] |

| Optical Rotation [α]D | +149° (c, 1 in chloroform) | +4.5° (c, 5 in chloroform) | [2][3] |

| Solubility | Soluble in chloroform (B151607) and methanol; Insoluble in water | Soluble in chloroform and methanol; Insoluble in water | [3] |

Table 1: Physicochemical Properties of this compound Anomers.

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The chemical shifts in NMR spectroscopy are particularly sensitive to the stereochemistry at the anomeric center.

| Nucleus | α-anomer (δ, ppm) | β-anomer (δ, ppm) |

| ¹H NMR (CDCl₃) | ||

| H-1 | 6.30 (d, J = 4.0 Hz) | 5.75 (d, J = 8.4 Hz) |

| H-2 | 5.03 (dd, J = 10.1, 4.0 Hz) | 5.10 (t, J = 9.4 Hz) |

| H-3 | 5.56 (dd, J = 9.8, 9.8 Hz) | 5.25 (t, J = 9.5 Hz) |

| H-4 | 5.14 (dd, J = 9.8, 9.8 Hz) | 5.15 (t, J = 9.8 Hz) |

| H-5 | 4.30-4.34 (m) | 3.85 (ddd, J = 10.0, 5.0, 2.5 Hz) |

| H-6a | 4.30-4.34 (m) | 4.27 (dd, J = 12.4, 5.0 Hz) |

| H-6b | 4.13 (d, J = 10.8 Hz) | 4.15 (dd, J = 12.4, 2.5 Hz) |

| CH₃ (acetyl) | 2.105, 2.101, 2.05, 2.04 | 2.09, 2.06, 2.02, 1.99 |

| ¹³C NMR (CDCl₃) | ||

| C-1 | 90.00 | 91.7 |

| C-2 | 70.61 | 72.8 |

| C-3 | 69.31 | 72.8 |

| C-4 | 67.30 | 68.3 |

| C-5 | 70.29 | 72.1 |

| C-6 | 61.01 | 61.8 |

| C=O (acetyl) | 170.39, 169.75 (2C), 169.35 | 170.6, 170.2, 169.4, 169.0 |

| CH₃ (acetyl) | Not specified | Not specified |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Anomers.[4] Note: NMR data can vary slightly based on solvent and instrument.

Synthesis and Key Reactions

This compound is typically synthesized from D-glucose. The most common precursor for many of its applications is the corresponding glycosyl bromide, acetobromoglucose.

Synthesis of β-D-Glucose Pentaacetate

A common starting material for the synthesis of the title compound is β-D-glucose pentaacetate.

Experimental Protocol: Acetylation of D-Glucose

-

To a flask containing 70 mL of acetic anhydride, carefully add 5 g of D-glucose.

-

While stirring, add 70 mL of anhydrous pyridine (B92270) to the mixture.

-

Continue stirring at room temperature for 20 hours.

-

After the reaction is complete, pour the solution into ice and stir until all the ice has melted.

-

Filter the resulting precipitate and recrystallize it from a water/methanol (1:2 v/v) solution to yield β-D-glucose pentaacetate.[5]

Synthesis of 2,3,4,6-O-Tetraacetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)

This glycosyl bromide is a versatile glycosyl donor.

Experimental Protocol: Bromination of β-D-Glucose Pentaacetate

-

Suspend 1.5 g of red phosphorus in 15 mL of glacial acetic acid in a flask and cool the mixture in an ice-water bath to 4 °C.

-

Slowly add 3 mL of bromine dropwise to the suspension. After the addition, maintain the temperature at 20 °C and stir for 1 hour. Filter out any insoluble solids. The filtrate containing phosphorus tribromide is stored at a low temperature.

-

React 1,2,3,4,6-Penta-O-acetyl-(α,β)-D-glucopyranose with the prepared phosphorus tribromide solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

The product, 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide, can be obtained in a yield of approximately 83.5%.[5] Due to its instability, it should be used promptly or stored under appropriate conditions.[5]

Deacetylation to this compound

The free anomeric hydroxyl group can be obtained by selective deacetylation of glucose pentaacetate.

Experimental Protocol: Deacetylation of β-D-Glucose Pentaacetate

-

In a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (176.6 mg), 5 mL of anhydrous diethyl ether (Et₂O), and aluminum chloride (AlCl₃, 60.3 mg, 1.0 equivalent).

-

Seal the reaction vessel and heat it in an oven at 110 °C for 4.5 hours.

-

After cooling, load the ether solution directly onto a silica (B1680970) gel column.

-

Elute with a hexane/EtOAc (3:1) mixture to afford 2,3,4,6-tetra-O-acetyl-α-glucopyranose. The reported yield is 63.4%.[4]

Applications as a Carbohydrate Building Block

This compound and its derivatives are fundamental building blocks in carbohydrate chemistry, primarily serving as glycosyl donors in the synthesis of a wide array of glycosides and oligosaccharides.

Glycosylation Reactions: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds. It typically involves the reaction of a glycosyl halide (like acetobromoglucose) with an alcohol in the presence of a promoter, often a silver or mercury salt.[6][7] The acetyl group at the C-2 position plays a crucial role in the stereochemical outcome of the reaction through neighboring group participation, leading to the formation of a 1,2-trans glycosidic linkage.[6]

Caption: Mechanism of the Koenigs-Knorr Glycosylation Reaction.

Synthesis of Bioactive Molecules and Drug Development

Protected glucose derivatives, such as this compound, are instrumental in the synthesis of various therapeutic agents. A prominent example is the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.

The synthesis of SGLT2 inhibitors like Dapagliflozin and Canagliflozin often involves the coupling of a protected glucose moiety with an aglycone. The following diagram illustrates a generalized workflow for the synthesis of a C-glycoside SGLT2 inhibitor, starting from a derivative of this compound.

Caption: Generalized Workflow for the Synthesis of an SGLT2 Inhibitor.

Conclusion

This compound is a versatile and indispensable building block in modern organic and medicinal chemistry. Its well-defined stereochemistry and the ability to selectively functionalize its hydroxyl groups make it a cornerstone for the synthesis of complex carbohydrates and glycoconjugates. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly in the pursuit of novel therapeutic agents. The continued exploration of this and other carbohydrate building blocks will undoubtedly lead to further advancements in drug discovery and materials science.

References

- 1. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate [webbook.nist.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. chemtry.in [chemtry.in]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

A Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a pivotal acetylated derivative of D-glucose, serving as a crucial intermediate and building block in carbohydrate chemistry and pharmaceutical development. Its enhanced solubility in organic solvents and the protective nature of the acetyl groups make it an ideal precursor for the synthesis of a wide array of glycosides, oligosaccharides, and glycoconjugates. This technical guide provides an in-depth overview of its commercial availability from various suppliers, details on its synthesis and purification, and a comprehensive look at its applications in drug discovery, particularly in the development of novel therapeutics. Experimental protocols and logical workflows are presented to aid researchers in its practical application.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity and pricing can vary between suppliers, and it is often available as a white to off-white crystalline powder. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Thermo Scientific Chemicals | 98% | 1g, 10g | Price on request | Formerly part of the Alfa Aesar portfolio. Soluble in chloroform (B151607) and ethyl acetate (B1210297).[1][2] |

| Discovery Fine Chemicals | 98.0% | 5g, 25g, 100g | 5g: £90, 25g: £285, 100g: £850 | Custom pack sizes available. For research purposes only.[3] |

| Fulcrum Pharma | 96% | Not specified | $208.88 | Noted for use in simulated glycosylation experiments. Currently listed as not available for sale. |

| CarboMer, Inc. | Pharmaceutical and cosmetic grade | Inquire for quantities | Inquire for pricing | Orders can be placed via call or email.[4] |

| BOC Sciences | Not specified | 50g | Inquire for pricing | Custom synthesis is available.[5] |

| Samulpharma-Carbohydrate Chemistry | Not specified | Inquire for quantities | Inquire for pricing | A trader on the Echemi platform.[6] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

-

Molecular Formula: C₁₄H₂₀O₁₀[7]

-

Molecular Weight: 348.30 g/mol [7]

-

Appearance: White to off-white crystalline powder[3]

-

Solubility: Soluble in water, chloroform, and ethyl acetate.[2][6]

Synthesis and Experimental Protocols

This compound is typically synthesized from D-glucose or its derivatives. The most common method involves the acetylation of the hydroxyl groups. A general workflow for its synthesis is outlined below.

Experimental Protocol: Deacetylation of β-D-Glucose Pentaacetate

This protocol describes the preparation of 2,3,4,6-tetra-O-acetyl-α-glucopyranose from β-D-glucose pentaacetate using a Lewis acid catalyst.[8]

Materials:

-

β-D-glucose pentaacetate

-

Diethyl ether (Et₂O)

-

Aluminum chloride (AlCl₃)

-

High-pressure acid digestion bomb

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (176.6 mg).

-

Add 5 mL of diethyl ether to the bomb.

-

Add aluminum chloride (60.3 mg, 1.0 equivalent) to the mixture.

-

Seal the reaction vessel and place it in an oven preheated to 110 °C.

-

Allow the reaction to proceed for 4.5 hours.

-

After cooling, directly load the ether solution onto a silica gel column.

-

Elute the column with a hexane/EtOAc (3:1) solvent system to afford 2,3,4,6-tetra-O-acetyl-α-glucopyranose.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile glycosyl donor and a protected form of glucose. The acetyl groups prevent unwanted reactions at the hydroxyl positions, allowing for selective modifications at other sites on the glucose molecule.[7] This is crucial for the synthesis of complex carbohydrates and glycoconjugates with potential therapeutic applications.

Synthesis of SGLT2 Inhibitors

A significant application of this compound is in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. These drugs work by preventing the reabsorption of glucose in the kidneys. This compound serves as a key starting material for the glucose moiety of these C-glycoside drugs.

Glycosylation Reactions

As a glycosyl donor, it is used to form glycosidic bonds with various molecules, such as alcohols or other sugars. This is fundamental in synthesizing complex carbohydrates, including glycosides, glycoconjugates, and oligosaccharides, which are vital for cellular processes and have therapeutic potential.

Experimental Protocol: Bismuth(III) Triflate Catalyzed Glycosylation

This protocol details a glycosylation reaction using a 2,3,4,6-tetra-O-benzyl-protected glucopyranose as the donor, which is a related and commonly used derivative. The principles are applicable to acetyl-protected donors as well, with adjustments to reaction conditions.

Materials:

-

Glycosyl Donor (e.g., 2,3,4,6-Tetra-O-benzyl-D-glucopyranose)

-

Glycosyl Acceptor

-

Bismuth(III) triflate (Bi(OTf)₃)

-

Anhydrous Calcium Sulfate (CaSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon (Ar) atmosphere

Procedure:

-

To a suspension of Bi(OTf)₃ (0.007 mmol), the glycosyl donor (0.09 mmol), and CaSO₄ (approx. 100 mg) in CH₂Cl₂ (3.5 mL) under an argon atmosphere, add the glycosyl acceptor (0.13 mmol) at 0 °C.

-

Stir the resulting mixture at 0 °C for 15 hours.

-

Quench the reaction by adding a saturated NaHCO₃ solution (5 mL).

-

Extract the reaction mixture with CH₂Cl₂.

-

Wash the organic layer with water and a saturated NaCl solution.

-

Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

Biological Activity

While this compound itself does not have a defined mechanism of action in biological systems, it serves as a precursor for synthesizing molecules with specific biological activities.[7] Some studies suggest that certain derivatives may possess antimicrobial properties or influence cell proliferation.[7] Its primary biological relevance is as a tool in metabolic studies focusing on carbohydrate metabolism.

Conclusion

This compound is an indispensable reagent in modern carbohydrate chemistry and drug discovery. Its commercial availability and well-established synthetic utility make it a valuable starting material for researchers and scientists. The ability to act as a protected glycosyl donor is central to its application in the synthesis of complex bioactive molecules, most notably in the development of anti-diabetic drugs like SGLT2 inhibitors. The protocols and information provided in this guide aim to facilitate its effective use in the laboratory for the advancement of pharmaceutical and biochemical research.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. Thermo Scientific Chemicals this compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. discofinechem.com [discofinechem.com]

- 4. Buy 2,3,4,6-Tetra-O-acetyl D-glucopyranose For Sale - Carbomer [carbomer.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]

- 8. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H and 13C NMR Characterization of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. This peracetylated glucose derivative is a crucial intermediate in carbohydrate chemistry and drug development. A thorough understanding of its spectral properties is essential for its synthesis, quality control, and downstream applications. This document outlines detailed experimental protocols, presents a thorough analysis of its NMR data, and provides visual aids to facilitate understanding.

Introduction

This compound exists as two anomers in solution, the α- and β-forms, which are in equilibrium. The anomeric composition and the stereochemistry of the molecule can be unequivocally determined by NMR spectroscopy. The chemical shifts (δ) and coupling constants (J) of the pyranose ring protons and carbons are highly sensitive to their spatial orientation. This guide will delve into the specific NMR signatures of both anomers.

Data Presentation

The ¹H and ¹³C NMR spectral data for both the α and β anomers of this compound, compiled from scientific literature, are summarized in the tables below. The data was acquired in deuterated chloroform (B151607) (CDCl₃).

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose

Table 1: ¹H NMR Data for 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.30 | d | 4.0 |

| H-2 | 5.03 | dd | 10.1, 4.0 |

| H-3 | 5.56 | dd | 9.8, 9.8 |

| H-4 | 5.14 | dd | 9.8, 9.8 |

| H-5 | 4.30-4.34 | m | - |

| H-6a | 4.30-4.34 | m | - |

| H-6b | 4.13 | d | 10.8 |

| Acetyl (x4) | 2.105, 2.101, 2.05, 2.04 | s | - |

Table 2: ¹³C NMR Data for 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose in CDCl₃ [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 90.00 |

| C-2 | 70.61 |

| C-3 | 69.31 |

| C-4 | 67.30 |

| C-5 | 70.29 |

| C-6 | 61.01 |

| C=O (x4) | 170.39, 169.75 (2C), 169.35 |

| CH₃ (x4) | 20.7-20.9 (approx.) |

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose

While a complete, explicitly assigned dataset for the β-anomer is less commonly reported in a single source, the characteristic chemical shifts can be inferred from spectra of similar compounds and mixtures. The anomeric proton (H-1) of the β-anomer typically appears upfield of the α-anomer with a larger coupling constant (around 8 Hz), indicative of a trans-diaxial relationship with H-2.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of acetylated carbohydrates.

Protocol 1: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for acetylated sugars due to its excellent dissolving power and the presence of a residual solvent peak that can be used for referencing (δ 7.26 ppm for ¹H NMR).

-

Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, the sample can be gently warmed or sonicated to aid dissolution.

-

Filtration: To ensure high-quality spectra free from line broadening due to particulate matter, filter the sample solution into a clean 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool or a syringe filter fitted onto a Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

-

Instrument Setup: The NMR data should be acquired on a spectrometer with a minimum field strength of 300 MHz, equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

-

-

2D NMR Acquisition (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings, a COSY experiment is invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is useful for confirming assignments and identifying the positions of the acetyl groups.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Structural Correlations via 2D NMR

The following diagram illustrates the key correlations that would be observed in 2D NMR experiments (COSY, HSQC, and HMBC) for the α-anomer, which are crucial for unambiguous signal assignment.

Caption: Key 2D NMR correlations for structural assignment.

References

In-Depth Technical Guide: Crystallographic Data of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a fully protected derivative of D-glucose, a fundamental monosaccharide. In this derivative, the hydroxyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring are converted to acetate (B1210297) esters. This modification significantly increases the compound's lipophilicity, making it more soluble in organic solvents compared to its highly polar parent, D-glucose.[1] This property, along with the protective nature of the acetyl groups, renders this compound a crucial intermediate in synthetic carbohydrate chemistry.[1] It serves as a versatile building block for the synthesis of a wide array of more complex carbohydrates, glycoconjugates, and carbohydrate-based drugs.[1] Understanding its solid-state structure through X-ray crystallography is paramount for comprehending its reactivity, stability, and interactions. This guide provides a detailed overview of the crystallographic data, experimental protocols for its synthesis and crystallization, and a visual representation of the experimental workflow.

Crystallographic Data

The crystallographic data for this compound and some of its derivatives have been determined by single-crystal X-ray diffraction. The β-anomer of the title compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1] The pyranose ring adopts a stable chair conformation with the substituents in equatorial positions.[1] Below is a summary of the key crystallographic parameters for the β-anomer and a related α-anomer derivative.

Table 1: Crystallographic Data Summary

| Parameter | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose[1] | 3,4-Dicyanophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside[2] |

| Chemical Formula | C₁₄H₂₀O₁₀ | C₂₂H₂₂N₂O₁₀ |

| Formula Weight | 348.30 g/mol | 474.42 g/mol |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P222 |

| a (Å) | 7.30 | 8.175 (2) |

| b (Å) | 14.70 | 10.2076 (10) |

| c (Å) | 15.87 | 29.562 (6) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1704.5 | 2466.9 (8) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.33 | 1.277 |

| Radiation | Not specified | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | Not specified | 295 |

Experimental Protocols

The successful acquisition of crystallographic data is contingent on the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Intermediate)

A common precursor for synthesizing various glucopyranose derivatives is the brominated intermediate, 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.

Procedure:

-

Red phosphorus and bromine are reacted in glacial acetic acid to generate phosphorus tribromide in situ.[3]

-

Glucose pentaacetate is then reacted with the freshly prepared phosphorus tribromide.[3]

-

The reaction mixture is stirred at room temperature for approximately 3 hours.[3]

-

The resulting 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide can be isolated with a high yield (e.g., 83.5%).[3]

Synthesis of a 2,3,4,6-tetra-O-acetyl methyl-α-D-glucopyranoside Derivative[4]

Procedure:

-

A cold mixture of methyl α-D-glucopyranoside (1.0 g) and pyridine (B92270) (3.0 mL) is prepared.[4]

-

Acetic anhydride (B1165640) (3.0 mL) is added to the mixture.[4]

-

The mixture is stirred overnight.[4]

-

The solution is then transferred to a separation funnel with ethyl acetate (EtOAc, 50 mL).[4]

-

The organic layer is washed sequentially with 2 N HCl, saturated NaHCO₃, and brine.[4]

-

The washed organic layer is dried over Na₂SO₄ and concentrated to yield the product.[4]

Crystallization for Single-Crystal X-ray Diffraction

The growth of single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization.

General Protocol (Slow Evaporation):

-

Dissolve the purified this compound in a suitable solvent or solvent system in which it is moderately soluble (e.g., ethyl acetate/hexane).[4][5]

-

Ensure the solution is saturated or near-saturated.[5]

-

Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[5]

-

Place the solution in a clean vessel and cover it in a way that allows for slow evaporation of the solvent (e.g., with a perforated cap or by placing it in a larger, sealed container with a more volatile solvent).[5]

-

Allow the vessel to stand undisturbed in a vibration-free environment for several days to weeks.[5]

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

General Protocol:

-

A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.[6]

-

The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[6]

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6]

-

The diffraction pattern is recorded on a detector as the crystal is rotated.[6]

-

The collected diffraction data are then processed to determine the unit cell dimensions, space group, and ultimately the atomic coordinates within the crystal lattice.[6]

Experimental Workflow Visualization

The following diagram illustrates the logical progression from the starting material to the final crystallographic data.

Caption: Workflow from D-glucose to crystallographic data.

References

- 1. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How To [chem.rochester.edu]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and History of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-D-glucopyranose, a partially protected derivative of D-glucose, stands as a cornerstone in the field of synthetic carbohydrate chemistry. Its strategic placement of acetyl protecting groups, leaving the anomeric hydroxyl group free, renders it a versatile glycosyl donor. This pivotal role has made it an indispensable intermediate in the synthesis of a vast array of glycosides, oligosaccharides, and glycoconjugates, which are of paramount importance in drug discovery and development. This technical guide provides a comprehensive overview of the discovery and historical evolution of this key molecule, detailing the seminal experimental protocols and the logical progression of its synthesis.

Historical Context and Discovery

The history of this compound is inextricably linked to the pioneering work of Emil Fischer and the subsequent development of the renowned Koenigs-Knorr glycosylation reaction.

At the turn of the 20th century, Emil Fischer's groundbreaking research laid the foundation for modern carbohydrate chemistry, earning him the Nobel Prize in Chemistry in 1902.[1] His work on the structure and synthesis of sugars set the stage for the chemical manipulation of these complex biomolecules. A key aspect of this was the use of protecting groups to selectively mask the numerous hydroxyl functionalities. Fischer and his contemporaries established methods for the peracetylation of glucose, typically employing acetic anhydride (B1165640) in the presence of catalysts such as zinc chloride or sodium acetate (B1210297), to produce α- or β-D-glucose pentaacetate.

The true impetus for the widespread use of acetylated glucose derivatives came in 1901 with the seminal publication by Wilhelm Koenigs and his student Edward Knorr.[2][3] They introduced a powerful method for the formation of glycosidic bonds, which involved the reaction of a fully acetylated glycosyl halide with an alcohol in the presence of a silver salt promoter.[2][3] Their key glycosyl donor was 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, a compound they termed "acetobromoglucose".[2]

While Koenigs and Knorr's work focused on the glycosyl bromide, the synthesis of this compound with a free anomeric hydroxyl group became a logical and necessary extension. This compound could be prepared through the careful hydrolysis of acetobromoglucose or, more practically, by the selective deacetylation of the more readily available and stable β-D-glucose pentaacetate at the anomeric position.

The following sections delve into the key experimental methodologies that marked the genesis and refinement of the synthesis of this pivotal carbohydrate intermediate.

Key Synthetic Developments

The synthesis of this compound has evolved from early, often harsh, methods to more refined and selective protocols. The primary routes have historically involved either the direct acetylation of glucose under controlled conditions or the selective deprotection of a peracetylated precursor.

Early Acetylation Methods and the Formation of Glucose Pentaacetate

The first step towards obtaining this compound was the peracetylation of D-glucose. Early methods involved heating glucose with acetic anhydride and a catalyst. The choice of catalyst was crucial in determining the anomeric configuration of the resulting pentaacetate.

-

Use of Sodium Acetate: The use of a basic catalyst like sodium acetate in acetic anhydride typically leads to the formation of the thermodynamically more stable β-D-glucose pentaacetate.

-

Use of Zinc Chloride: In contrast, a Lewis acid catalyst such as zinc chloride in acetic anhydride favors the formation of the α-anomer.

The Koenigs-Knorr Synthesis of Acetobromoglucose

In their landmark 1901 paper, Koenigs and Knorr described the preparation of acetobromoglucose, the direct precursor to many glycosylation reactions. Their method involved the treatment of D-glucose with acetyl bromide. This reaction proceeds with the simultaneous acetylation of all hydroxyl groups and the introduction of a bromine atom at the anomeric center.

Selective Anomeric Deacetylation

The most common and practical route to this compound involves the selective removal of the anomeric acetyl group from the more stable and easily prepared β-D-glucose pentaacetate. Over the years, various methods have been developed to achieve this selective deprotection. Early approaches often relied on enzymatic hydrolysis or carefully controlled acidic or basic conditions. Later, more sophisticated methods using organometallic reagents were developed to afford higher yields and selectivity.

Quantitative Data Summary

The following table summarizes key quantitative data from historical and modern synthetic procedures related to this compound and its precursors.

| Compound | Method | Reagents | Yield (%) | Melting Point (°C) | Optical Rotation ([α]D) | Reference |

| β-D-Glucose Pentaacetate | Acetylation | D-Glucose, Acetic Anhydride, Sodium Acetate | 77 | 132 | +4° (c 1, CHCl3) | Modern Protocol |

| α-D-Glucose Pentaacetate | Acetylation | D-Glucose, Acetic Anhydride, Zinc Chloride | High | 112-114 | +102° (c 1, CHCl3) | Historical Context |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose) | Bromination/Acetylation | D-Glucose, Acetyl Bromide | Good | 88-89 | +198° (c 1, CHCl3) | Koenigs & Knorr, 1901 |

| This compound | Anomeric Deacetylation | β-D-Glucose Pentaacetate, (i-Pr)3Sn(OEt) | High | 104-106 | +101° (c 1, CHCl3) | Modern Protocol |

| This compound | Anomeric Deacetylation | β-D-Glucose Pentaacetate, Alkali Metal Fluorides in PEG-400 | 85 | - | - | Modern Protocol |

Experimental Protocols

The following are detailed methodologies for key experiments in the historical synthesis of this compound and its precursors. These protocols are based on original reports and modern adaptations, providing a practical guide for researchers.

Protocol 1: Synthesis of β-D-Glucose Pentaacetate

This protocol is based on the classical method of peracetylation of D-glucose using a basic catalyst.

Materials:

-

D-Glucose

-

Acetic Anhydride

-

Sodium Acetate (anhydrous)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A mixture of D-glucose (1 part by weight) and anhydrous sodium acetate (0.5 parts by weight) is suspended in acetic anhydride (5 parts by volume).

-

The mixture is heated on a water bath at 100°C with occasional shaking for 2 hours.

-

The hot solution is poured into a large volume of ice-water with vigorous stirring.

-

The precipitated β-D-glucose pentaacetate is collected by filtration, washed thoroughly with cold water until free of acid.

-

The crude product is recrystallized from ethanol to yield pure β-D-glucose pentaacetate.

Protocol 2: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose) - Based on Koenigs and Knorr's Method

This protocol outlines the original method for preparing the key glycosyl donor for the Koenigs-Knorr reaction.

Materials:

-

D-Glucose

-

Acetyl Bromide

Procedure:

-

Finely powdered D-glucose is added in small portions to acetyl bromide, which is cooled in a freezing mixture.

-

The reaction mixture is allowed to stand at room temperature for several hours until the glucose has completely dissolved.

-

The solution is then poured into a mixture of ice and water.

-

The resulting solid, acetobromoglucose, is quickly filtered, washed with cold water, and dried in a desiccator over phosphorus pentoxide.

-

The crude product can be recrystallized from a suitable solvent like dry ether.

Protocol 3: Selective Anomeric Deacetylation of β-D-Glucose Pentaacetate

This protocol describes a modern and efficient method for the preparation of this compound.[4]

Materials:

-

β-D-Glucose Pentaacetate

-

Triisopropyltin ethoxide ((i-Pr)3Sn(OEt))

-

Dry organic solvent (e.g., dichloromethane)

Procedure:

-

β-D-Glucose pentaacetate is dissolved in a dry organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of triisopropyltin ethoxide is added to the solution.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Visualizations

Logical Relationship in the Synthesis of this compound

References

The Rising Potential of Acetylated Glucose Derivatives in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals on the Preliminary Biological Activities of Acetylated Glucose Derivatives

The strategic modification of glucose through acetylation has emerged as a promising avenue in the quest for novel therapeutic agents. This in-depth technical guide explores the preliminary biological activities of acetylated glucose derivatives, offering a comprehensive overview of their antimicrobial, anti-inflammatory, and anticancer properties. By presenting a synthesis of current research, this document aims to provide researchers, scientists, and drug development professionals with a foundational resource to navigate this evolving field. The strategic attachment of acetyl groups can significantly alter the physicochemical properties of glucose, leading to enhanced bioavailability and novel biological functions.[1]

Antimicrobial Activity: A New Frontier in Combating Pathogens

Acetylated glucose derivatives have demonstrated notable potential as antimicrobial agents, exhibiting efficacy against a range of pathogenic bacteria and fungi. The introduction of acyl groups to the glucose molecule appears to enhance its antimicrobial functionality, in some cases surpassing the activity of standard antibiotics.[2][3]

Quantitative Antimicrobial Data

The following table summarizes the key quantitative data from various studies on the antimicrobial activity of acetylated glucose derivatives. The data highlights the minimum inhibitory concentrations (MIC) and zones of inhibition against various microorganisms.

| Derivative | Microorganism | Activity Type | Result | Reference |

| Acylated 3-O-benzyl-1,2-O-isopropylidene-a-D-glucofuranose derivatives | Bacillus cereus, Bacillus megaterium, Escherichia coli, Salmonella typhi, Shigella sonnei, Pseudomonas species | Antibacterial | Moderate to good | [2] |

| Acylated 3-O-benzyl-1,2-O-isopropylidene-a-D-glucofuranose derivatives | Fusarium equiseti, Macrophomina phaseolina, Curvularia lunata, Botrydiplodia theobromae | Antifungal | Moderate to good (more potent than antibacterial activity) | [2] |

| Methyl 4,6-O-benzylidene-2-O-(2,6-dichlorobenzoyl)-α-D-glucopyranoside 3-O-acyl derivatives | Various human pathogenic bacteria and fungal phytopathogens | Antimicrobial | Promising antibacterial and antifungal activities | [2] |

| Acylated D-glucofuranose and D-glucopyranose derivatives | Ten human pathogenic bacteria and four pathogenic fungi | Antimicrobial | D-glucopyranose derivatives showed greater antimicrobial functionality than D-glucofuranose derivatives. | [3] |

| Sugar-based monocyclic β-lactams (acetylated galactose derivatives) | Staphylococcus citrus, Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis | Antibacterial | Compound 6 was highly active against all tested strains. | [4] |

Experimental Protocols: Antimicrobial Screening

General Protocol for In Vitro Antibacterial and Antifungal Susceptibility Testing (Disc Diffusion Method):

-

Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate nutrient agar (B569324) plates to obtain fresh, viable colonies. A standardized inoculum (e.g., 0.5 McFarland standard) is prepared in sterile saline or broth.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (acetylated glucose derivative) dissolved in a suitable solvent (e.g., DMSO). The discs are allowed to dry completely.

-

Incubation: The impregnated discs are placed on the inoculated agar surface. Standard antibiotic/antifungal discs and a solvent control disc are also included for comparison. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The results are often compared to those of standard antibiotics.[2][3]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulating the Immune Response

Glucosamine (B1671600) and its acetylated derivative, N-acetylglucosamine (NAG), are known for their anti-inflammatory effects.[5][6] Synthesized derivatives of NAG have shown even more notable anti-inflammatory properties compared to the parent molecule.[5] These compounds can influence key inflammatory pathways, such as the NF-κB signaling cascade, and reduce the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5]

Quantitative Anti-inflammatory Data

| Derivative | Cell Line | Inflammatory Stimulus | Effect | Quantitative Result | Reference |

| Bi-deoxy-N-acetyl-glucosamine (BNAG) 1 | RAW 264.7 mouse macrophages | Lipopolysaccharide (LPS) | Inhibition of iNOS, IL-6, TNF-α, and IL-1β expression | BNAG 1 showed the highest inhibition among tested compounds.[5] | [5] |

| N-acetylglucosamine (NAG) | PC12 cells | Serum/glucose deprivation (SGD) | Cytoprotective, anti-apoptotic, and antioxidant | Increased cell viability and decreased apoptosis at 5-20 mM.[6] | [6] |

| Chitooligosaccharides (COS) with 12% Degree of Acetylation | Mouse macrophages | Lipopolysaccharide (LPS) | Inhibition of inflammatory cytokine burst and downregulation of mRNA expression | Showed better anti-inflammatory activity than COS with 0%, 50%, and 85% acetylation.[7] | [7] |

Experimental Protocols: Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the acetylated glucose derivatives for a specified time (e.g., 1 hour).

-

Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS) to the cell culture medium.

-

Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. The presence of nitrite (B80452) (a stable product of NO) leads to a colorimetric reaction.

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.[5]

Signaling Pathway for LPS-Induced Inflammation

Caption: LPS-induced inflammatory signaling pathway.

Anticancer Activity: Targeting Aberrant Cell Growth

The altered metabolism of cancer cells, particularly their reliance on glycolysis (the Warburg effect), presents a unique target for therapeutic intervention.[8] Glucose derivatives, including acetylated forms, are being investigated for their potential to inhibit glucose uptake in cancer cells, thereby starving them of a critical energy source.[8][9] Pentagalloyl glucose (PGG), a gallotannin derivative of glucose, has demonstrated broad-spectrum anticancer activities by targeting multiple signaling pathways involved in cancer cell growth, angiogenesis, and metastasis.[10][11]

Quantitative Anticancer Data

| Derivative | Cancer Cell Line | Activity | IC50 / Effect | Reference |

| Potential GLUT1 Inhibitor #12 | SKOV3 (ovarian cancer), MCF-7 (breast cancer) | Growth inhibition | Equivalent to known GLUT1 inhibitor WZB117. | [9][12] |

| Pentagalloyl glucose (PGG) | Prostate, breast, lung, liver, cervical, colorectal, and pancreatic cancer cell lines | Cytotoxic, inhibits cell growth, induces apoptosis | Varies depending on cell line. | [11] |

Experimental Protocols: Anticancer Assays

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the acetylated glucose derivative for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Glucose Uptake Inhibition Assay (using 2-NBDG):

-